molecular formula C15H20FNO2 B1523725 tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate CAS No. 1322200-92-9

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Cat. No. B1523725
M. Wt: 265.32 g/mol
InChI Key: SYMTYOONQRANMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate” is C11H14FNO2 . The average mass is 211.233 Da and the monoisotopic mass is 211.100861 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate” are as follows :

Scientific Research Applications

    Scientific Field: Nanotechnology

    • Application: Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • Method: These nanoparticles are functionalized with various groups to enhance their properties for different applications .
    • Results: These functionalized nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

    Scientific Field: Organic Chemistry

    • Application: The introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
    • Method: This was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Scientific Field: Organic Chemistry
    • Application: Enantiopure tert-butanesulfinamide has been extensively used in the synthesis of N-heterocycles through sulfinimines .
    • Method: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Results: These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
  • Scientific Field: Medicinal Chemistry
    • Application: Enantiopure tert-butanesulfinamide has been used in the synthesis of various therapeutically applicable compounds .
    • Method: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Results: These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

The safety information for “tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate” includes the following hazard statements :

The precautionary statements include :

properties

IUPAC Name

tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMTYOONQRANMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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